molecular formula C15H12N4O3 B401784 3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE

3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE

Cat. No.: B401784
M. Wt: 296.28g/mol
InChI Key: PHKZSVQUEDQOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIAMINO-N~1~-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with amino groups at the 3 and 5 positions, and an isoindoline-1,3-dione moiety attached to the nitrogen atom of the benzamide. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide typically involves multi-step organic synthesis. One possible route includes:

    Nitration of Benzamide: Starting with benzamide, nitration can be performed to introduce nitro groups at the 3 and 5 positions. This can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Reduction of Nitro Groups: The nitro groups can then be reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione moiety can be synthesized separately through the reaction of phthalic anhydride with ammonia.

    Coupling Reaction: Finally, the isoindoline-1,3-dione moiety can be coupled with the 3,5-diaminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, as well as automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups in 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Introduction of various functional groups at the amino positions.

Scientific Research Applications

Chemistry

In chemistry, 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity can be explored in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for screening in pharmacological assays.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, the presence of amino groups and the isoindoline-1,3-dione moiety may confer anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the isoindoline-1,3-dione moiety could participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminobenzoic Acid: Similar in structure but lacks the isoindoline-1,3-dione moiety.

    Phthalimide Derivatives: Contain the isoindoline-1,3-dione moiety but differ in the substitution pattern on the benzene ring.

Uniqueness

3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide is unique due to the combination of the 3,5-diaminobenzamide core with the isoindoline-1,3-dione moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 3,5-diamino-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28g/mol

IUPAC Name

3,5-diamino-N-(1,3-dioxoisoindol-5-yl)benzamide

InChI

InChI=1S/C15H12N4O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,16-17H2,(H,18,20)(H,19,21,22)

InChI Key

PHKZSVQUEDQOOI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)N)N)C(=O)NC2=O

solubility

44.4 [ug/mL]

Origin of Product

United States

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